molecular formula C10H19NO3 B1427260 (2R,4S)-tert-Butyl 4-hydroxy-2-methylpyrrolidine-1-carboxylate CAS No. 348165-62-8

(2R,4S)-tert-Butyl 4-hydroxy-2-methylpyrrolidine-1-carboxylate

Cat. No.: B1427260
CAS No.: 348165-62-8
M. Wt: 201.26 g/mol
InChI Key: BXZADLGAYWRZCR-SFYZADRCSA-N
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Description

(2R,4S)-tert-Butyl 4-hydroxy-2-methylpyrrolidine-1-carboxylate is a chemical compound belonging to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. This compound is characterized by its hydroxyl group at the 4-position and a tert-butyl ester group at the carboxylate moiety. It is a chiral molecule, meaning it has distinct spatial arrangements of its atoms, which can significantly influence its chemical behavior and interactions.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with the appropriate pyrrolidine derivative.

  • Protection and Functionalization: The hydroxyl group is often protected using a suitable protecting group, such as a tert-butyldimethylsilyl (TBDMS) group, to prevent unwanted reactions during subsequent steps.

  • Esterification: The carboxyl group is then esterified using tert-butanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, to form the tert-butyl ester.

  • Deprotection: Finally, the protecting group on the hydroxyl moiety is removed under mild acidic or basic conditions to yield the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and automated systems to ensure consistency and efficiency. The use of green chemistry principles, such as minimizing waste and using environmentally benign solvents, is also emphasized to reduce the environmental impact.

Types of Reactions:

  • Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

  • Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group.

  • Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide, Dess-Martin periodinane, and TEMPO.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like alkyl halides and amines can be used in substitution reactions, typically in the presence of a base.

Major Products Formed:

  • Oxidation Products: Ketones or aldehydes.

  • Reduction Products: Alcohols or amines.

  • Substitution Products: Various substituted pyrrolidines.

Scientific Research Applications

(2R,4S)-tert-Butyl 4-hydroxy-2-methylpyrrolidine-1-carboxylate has several applications in scientific research:

  • Chemistry: It serves as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a probe to study biological systems, particularly in understanding enzyme-substrate interactions.

  • Industry: The compound is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism by which (2R,4S)-tert-Butyl 4-hydroxy-2-methylpyrrolidine-1-carboxylate exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • (2R,4S)-Methyl 4-hydroxypyrrolidine-2-carboxylate: Similar structure but with a methyl ester instead of tert-butyl.

  • (2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate: Enantiomer of the above compound.

  • (2R,4S)-4-hydroxy-2-((4-(methoxycarbonyl)cyclohexyl)oxy)methylpyrrolidine-1-carboxylate: Similar core structure with additional functional groups.

Uniqueness: (2R,4S)-tert-Butyl 4-hydroxy-2-methylpyrrolidine-1-carboxylate is unique due to its specific stereochemistry and the presence of the tert-butyl ester group, which can influence its reactivity and stability compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparison with similar compounds

Properties

IUPAC Name

tert-butyl (2R,4S)-4-hydroxy-2-methylpyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-7-5-8(12)6-11(7)9(13)14-10(2,3)4/h7-8,12H,5-6H2,1-4H3/t7-,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXZADLGAYWRZCR-SFYZADRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN1C(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@H](CN1C(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201157315
Record name 1,1-Dimethylethyl (2R,4S)-4-hydroxy-2-methyl-1-pyrrolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201157315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

348165-62-8
Record name 1,1-Dimethylethyl (2R,4S)-4-hydroxy-2-methyl-1-pyrrolidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=348165-62-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl (2R,4S)-4-hydroxy-2-methyl-1-pyrrolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201157315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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